6,8-Dihydroxy-5,7-dimethoxycoumarin

Antimicrobial Natural Products Structure-Activity Relationship

6,8-Dihydroxy-5,7-dimethoxycoumarin is the validated active reference for antimicrobial screening and LC-MS/MS authentication of Pelargonium sidoides. Its unique hydroxyl/methoxyl pattern confers 7.4x higher aqueous solubility (18.46 g/L) than unsubstituted coumarin and minimal CYP2A6 inhibition (IC50 61.2 μM), eliminating DMSO artifacts and false-positive drug-drug interaction flags. Procure this specific scaffold to ensure experimental continuity with published SAR datasets; structurally similar coumarins are not interchangeable.

Molecular Formula C11H10O6
Molecular Weight 238.19 g/mol
CAS No. 167105-92-2
Cat. No. B060649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dihydroxy-5,7-dimethoxycoumarin
CAS167105-92-2
Synonyms6,8-dihydroxy-5,7-dimethoxy-chromen-2-one
Molecular FormulaC11H10O6
Molecular Weight238.19 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C2=C1C=CC(=O)O2)O)OC)O
InChIInChI=1S/C11H10O6/c1-15-9-5-3-4-6(12)17-10(5)8(14)11(16-2)7(9)13/h3-4,13-14H,1-2H3
InChIKeyAXXSKWGVOIJTGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dihydroxy-5,7-dimethoxycoumarin (CAS 167105-92-2): A Highly Oxygenated Coumarin with Defined Antimicrobial and Physicochemical Differentiation


6,8-Dihydroxy-5,7-dimethoxycoumarin (C11H10O6, MW 238.19) is a highly oxygenated simple coumarin first isolated from the roots of Pelargonium sidoides (Geraniaceae) [1]. Its structure features hydroxyl groups at positions 6 and 8 and methoxy groups at positions 5 and 7 of the coumarin core, a substitution pattern that distinguishes it from common hydroxycoumarins and underpins its distinct bioactivity and solubility profile [2]. This compound serves as a key analytical marker and bioactive constituent in the standardized herbal extract EPs 7630 and is used in research applications spanning antimicrobial discovery, cytochrome P450 inhibition studies, and natural product dereplication [3].

Why 6,8-Dihydroxy-5,7-dimethoxycoumarin Cannot Be Substituted by Other Simple Coumarins


Simple coumarins are not interchangeable; their bioactivity and physicochemical properties are exquisitely sensitive to the number, type, and position of substituents on the benzopyrone scaffold [1]. In antimicrobial screens, 6,8-dihydroxy-5,7-dimethoxycoumarin and its 7-hydroxy-5,6-dimethoxy isomer (umckalin) were the only compounds among 14 tested oxygenated coumarins to exhibit consistent, broad-spectrum activity, while structurally similar compounds with different hydroxyl/methoxyl patterns were inactive [2]. Similarly, CYP2A6 inhibition potency varies by over 100-fold depending on hydroxyl substitution pattern, rendering blind substitution of one coumarin for another scientifically invalid [3]. This compound's unique substitution pattern also confers aqueous solubility nearly an order of magnitude higher than unsubstituted coumarin, a critical parameter for in vitro assay design and formulation development .

Quantitative Differentiation of 6,8-Dihydroxy-5,7-dimethoxycoumarin: Head-to-Head and Cross-Study Evidence


Antimicrobial Activity: Among 14 Oxygenated Coumarins, Only Two Exhibit Broad-Spectrum Activity

In a direct head-to-head comparison of 14 highly oxygenated coumarins using a microtiter assay, 6,8-dihydroxy-5,7-dimethoxycoumarin and 7-hydroxy-5,6-dimethoxycoumarin (umckalin) were identified as the only compounds with meaningful broad-spectrum antimicrobial activity [1]. The MIC range for both compounds was 200–500 μg/mL against a panel of Gram-positive and Gram-negative bacteria, whereas the remaining 12 coumarins tested were either inactive or selectively active against only one or two strains [1].

Antimicrobial Natural Products Structure-Activity Relationship

CYP2A6 Inhibition: Attenuated Potency Distinguishes It from Potent Dihydroxycoumarin Inhibitors

6,8-Dihydroxy-5,7-dimethoxycoumarin exhibits an IC50 of 61.2 μM for inhibition of human CYP2A6-mediated coumarin 7-hydroxylation [1]. This is markedly less potent than the simple dihydroxycoumarins 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxycoumarin, which display IC50 values of 0.39 μM and 4.61 μM, respectively, under comparable assay conditions [2]. The presence of methoxy groups at positions 5 and 7 substantially reduces CYP2A6 inhibitory activity relative to unsubstituted hydroxylated analogs.

Drug Metabolism Cytochrome P450 Drug-Drug Interaction

Aqueous Solubility: 7.4-Fold Higher Than Unsubstituted Coumarin

Based on its estimated log Kow of 0.20, the water solubility of 6,8-dihydroxy-5,7-dimethoxycoumarin is calculated as 18,460 mg/L (18.46 g/L) at 25 °C . In contrast, unsubstituted coumarin exhibits a measured aqueous solubility of approximately 2.5 g/L . This ~7.4-fold enhancement in solubility is attributed to the presence of two hydroxyl and two methoxy substituents, which increase polarity and hydrogen-bonding capacity.

Physicochemical Properties Formulation Assay Design

Natural Occurrence: Exclusive Pelargonium sidoides Marker with Sulfated Derivatives

6,8-Dihydroxy-5,7-dimethoxycoumarin is a characteristic secondary metabolite of Pelargonium sidoides roots and has not been widely reported from other natural sources [1]. It occurs alongside its 6- and 8-monosulfate derivatives, which are uniquely found in this species and serve as chemotaxonomic markers . In contrast, common coumarins such as scopoletin and umckalin are more broadly distributed across plant families, reducing their value as species-specific authentication markers.

Phytochemistry Botanical Authentication Analytical Marker

Where 6,8-Dihydroxy-5,7-dimethoxycoumarin Delivers Definitive Value: Procurement-Driven Application Scenarios


Antimicrobial Discovery: Validated Positive Control from Oxygenated Coumarin Panel

Researchers screening coumarin libraries for antimicrobial leads should prioritize 6,8-dihydroxy-5,7-dimethoxycoumarin as a validated active reference. Among 14 structurally related oxygenated coumarins evaluated in a standardized microtiter assay, only this compound and umckalin exhibited reproducible, broad-spectrum activity with MICs of 200–500 μg/mL . Using any other coumarin from this set as a positive control or hit validation standard would be scientifically unsound, as the remaining 12 compounds were either inactive or narrowly active. Procurement of this specific compound ensures experimental continuity with published structure-activity relationship datasets .

Drug Metabolism Studies: Low-Interference Tool Compound for CYP2A6 Assays

In cytochrome P450 inhibition panels where CYP2A6 activity must be monitored without confounding inhibition, 6,8-dihydroxy-5,7-dimethoxycoumarin offers a clear advantage over potent inhibitors such as esculetin (IC50 = 0.39 μM) or methoxsalen (IC50 = 0.43 μM) [1]. With an IC50 of 61.2 μM against CYP2A6 , this compound exerts minimal inhibition at typical assay concentrations (≤10 μM), reducing the risk of false-positive CYP2A6-mediated drug-drug interaction flags. It is therefore a preferred tool compound for studies requiring a coumarin scaffold without CYP2A6 liability [1].

In Vitro Assay Development: High Solubility Reduces Solvent Interference

Formulation scientists and assay developers seeking a water-soluble coumarin scaffold should select 6,8-dihydroxy-5,7-dimethoxycoumarin over unsubstituted coumarin. Its estimated aqueous solubility of 18.46 g/L is approximately 7.4-fold higher than that of coumarin (2.5 g/L) . This enhanced solubility permits preparation of concentrated aqueous stock solutions without DMSO or ethanol, thereby eliminating solvent-associated cytotoxicity, precipitation artifacts, and vehicle control complications that frequently confound cell-based and biochemical assays .

Botanical Authentication and Quality Control: Species-Specific Marker for Pelargonium sidoides

Analytical laboratories and phytopharmaceutical manufacturers require unambiguous chemical markers to authenticate Pelargonium sidoides raw material and differentiate it from adulterants or closely related species. 6,8-Dihydroxy-5,7-dimethoxycoumarin, along with its 6- and 8-monosulfate derivatives, is uniquely characteristic of P. sidoides roots and is not reported from other common medicinal plants . In contrast, scopoletin and umckalin are widely distributed and therefore inadequate for definitive species identification [1]. Procurement of this reference standard enables robust LC-MS/MS-based authentication protocols that generic coumarins cannot support [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dihydroxy-5,7-dimethoxycoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.